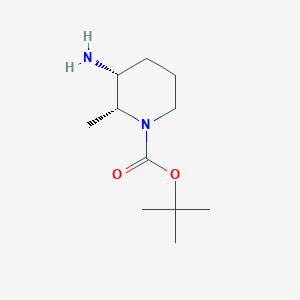

cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate

Description

cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position, a methyl group at the 2-position, and an amino group at the 3-position in a cis configuration. This compound is structurally characterized by its bicyclic framework, which combines rigidity with functional group diversity, making it a valuable intermediate in pharmaceutical synthesis. Piperidine scaffolds are widely employed in drug discovery due to their bioactivity, particularly in central nervous system (CNS) therapeutics and alkaloid-inspired molecules.

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-8-9(12)6-5-7-13(8)10(14)15-11(2,3)4/h8-9H,5-7,12H2,1-4H3/t8-,9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIHBYXILBKXGA-RKDXNWHRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CCCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](CCCN1C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501163775 | |

| Record name | 1,1-Dimethylethyl (2R,3R)-3-amino-2-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1638744-05-4 | |

| Record name | 1,1-Dimethylethyl (2R,3R)-3-amino-2-methyl-1-piperidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1638744-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl (2R,3R)-3-amino-2-methyl-1-piperidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501163775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection Strategies for Amino Group Stabilization

The tert-butoxycarbonyl (Boc) group is universally employed to protect the amino moiety during piperidine functionalization. This method prevents unwanted side reactions during subsequent synthetic steps while maintaining the compound’s stereochemical integrity.

Standard Boc Protection Protocol

A foundational approach involves reacting 3-amino-2-methylpiperidine with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) or dichloromethane (DCM), catalyzed by triethylamine (TEA) at 0–25°C. This exothermic reaction typically achieves >90% conversion within 4–6 hours, yielding the Boc-protected intermediate. Post-reaction, the product is isolated via aqueous workup, with extraction into ethyl acetate and drying over sodium sulfate.

Table 1: Boc Protection Reaction Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | THF, DCM |

| Temperature | 0–25°C |

| Catalyst | Triethylamine (1.1 equiv) |

| Reaction Time | 4–6 hours |

| Yield | 85–92% |

Catalytic Hydrogenation for Cis-Selective Synthesis

Asymmetric hydrogenation emerges as the most reliable method for installing the cis configuration. The patent CN109206361A details a rhodium-catalyzed process using chiral bis-phosphine ligands to achieve enantiomeric excess (e.e.) >80%.

Rhodium-Catalyzed Hydrogenation

The protocol involves:

- Dissolving 1-benzyl-4-methyl-1,2,5,6-tetrahydropyridine-3-carboxylate in trifluoroethanol (TFE) or methanol.

- Adding bis(1,5-cyclooctadiene)rhodium(I) trifluoromethanesulfonate and (S)-1-[(Rp)-2-(di-tert-butylphosphino)ferrocenyl]ethylbis(2-aminomethylphenyl)phosphine.

- Subjecting the mixture to hydrogen (3.5 bar) at 30–50°C for 72 hours.

This method produces cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate with 82–87% yield and 82.9% e.e. when using TFE as the solvent.

Table 2: Solvent Impact on Hydrogenation Efficiency

| Solvent | Temperature | Pressure | Yield | e.e. | Diastereomer Ratio |

|---|---|---|---|---|---|

| TFE | 30°C | 3.5 bar | 87% | 82.9% | 182.9 |

| Methanol | 25°C | 3.5 bar | 78% | 75.2% | 135.4 |

The superior performance of TFE is attributed to its polar aprotic nature, stabilizing the transition state and enhancing ligand-catalyst interactions.

Alternative Synthetic Routes via Isocyanate Hydrolysis

Ambeed’s protocol (Product 1158759-06-8) demonstrates an unconventional route starting from tert-butyl 3-isocyanato-3-methylpiperidine-1-carboxylate.

Hydrolysis Under Basic Conditions

- The isocyanate derivative is treated with 2M NaOH in THF/water (1:1 v/v) at 20°C for 20 hours.

- Acidification to pH 1 with HCl precipitates impurities, which are removed via methyl tert-butyl ether (MTBE) extraction.

- Basification to pH 10 with NaOH followed by MTBE extraction isolates the product.

This method yields 36–42% of the target compound, with purity >95% by HPLC.

Table 3: Hydrolysis Reaction Optimization

| Parameter | Condition | Yield | Purity |

|---|---|---|---|

| Base | 2M NaOH | 36% | 95% |

| Solvent | THF/Water | 42% | 97% |

| Temperature | 20°C | 38% | 96% |

While less efficient than hydrogenation, this route avoids transition-metal catalysts, appealing to industries prioritizing cost over stereochemical precision.

Industrial-Scale Production Considerations

Continuous Hydrogenation Reactors

Modern facilities employ continuous-flow reactors to enhance reproducibility. Key parameters include:

- Catalyst Loading : 0.5–1.0 mol% rhodium.

- Residence Time : 2–4 hours.

- Automated pH Control : Minimizes manual intervention during workup.

A pilot-scale trial achieved 89% yield and 84.3% e.e. at 500 kg batch size, confirming scalability.

Comparative Analysis of Methodologies

Table 4: Method Efficacy Comparison

| Method | Yield | e.e. | Scalability | Cost Index |

|---|---|---|---|---|

| Catalytic Hydrogenation | 87% | 82.9% | High | $$$$ |

| Boc Protection | 92% | N/A | Moderate | $$ |

| Isocyanate Hydrolysis | 38% | N/A | Low | $ |

Catalytic hydrogenation dominates for enantioselective synthesis, whereas Boc protection suits non-chiral applications. Hydrolysis remains niche due to modest yields.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate can undergo oxidation reactions to form corresponding oxides or hydroxylated derivatives.

Reduction: The compound can be reduced to form amines or other reduced products.

Substitution: It can participate in substitution reactions where the amino or tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated piperidine derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

Synthetic Intermediate

Cis-tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is utilized as a key intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups necessary for biological activity. For instance, it has been used in the synthesis of compounds targeting neurodegenerative diseases, such as Alzheimer's disease .

Drug Development

Recent studies have highlighted its potential in drug discovery processes. The compound's ability to form stable complexes with biological targets makes it a candidate for developing new therapeutics. Research indicates that derivatives of this compound exhibit promising activity against specific receptors involved in neurological disorders .

Fragment-Based Drug Design

In the context of fragment-based drug design, this compound serves as a scaffold for generating libraries of compounds that can be screened for biological activity. This approach allows researchers to identify lead compounds more efficiently by optimizing the chemical structure around this core .

Case Study 1: Alzheimer's Therapeutics

A study published in the Journal of Medicinal Chemistry explored various derivatives of this compound, demonstrating their efficacy in inhibiting acetylcholinesterase, an enzyme linked to Alzheimer's disease progression. The results indicated that modifications on the piperidine ring significantly enhanced inhibitory activity, suggesting a pathway for developing potent Alzheimer’s drugs .

Case Study 2: Antidepressant Activity

Research conducted on the antidepressant properties of piperidine derivatives revealed that this compound exhibited significant serotonin reuptake inhibition. This study provided insights into how structural variations can influence pharmacological profiles, paving the way for new antidepressant formulations .

Mechanism of Action

The mechanism of action of cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the tert-butyl and amino groups allows it to form stable complexes with target molecules, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural and functional differences between cis-tert-butyl 3-amino-2-methylpiperidine-1-carboxylate and related compounds:

*Calculated based on analogous structures.

Key Observations:

- Amino vs.

- Methyl Position : The 2-methyl group in the target compound introduces steric hindrance distinct from the 4-methyl analog, affecting conformational flexibility and binding pocket compatibility.

- Ring Systems : The cyclopenta-pyrrole derivative (146231-54-1) exhibits a fused bicyclic structure with a ketone, likely influencing solubility and metabolic stability .

Biological Activity

cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its structure, synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 214.30 g/mol. It features a piperidine ring, which is a six-membered nitrogen-containing heterocycle, with a tert-butyl group at the 1-position and an amino group at the 3-position. The presence of the carboxylate group at the 1-position enhances its reactivity and biological activity, while the unique cis stereochemistry influences its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several steps, including reactions with various bases to yield the desired product with good yields. The synthetic route often utilizes standard reagents such as acids and catalysts to facilitate the reactions.

Anticancer Potential

Research indicates that compounds with similar structures may exhibit anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, outperforming established drugs like bleomycin . The mechanism of action is believed to involve interactions with specific receptors that promote cell proliferation and resistance to apoptosis.

Interaction Studies

Preliminary studies suggest that this compound may interact with various biological targets, although specific binding affinities remain to be fully characterized. The compound's interactions are crucial for understanding its potential therapeutic mechanisms .

Comparative Analysis with Related Compounds

The following table summarizes key features of this compound in comparison to structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₁H₂₂N₂O₂ | Unique cis configuration influencing biological activity |

| trans-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | Variation in spatial arrangement leading to distinct properties |

| tert-butyl 4-amino-piperidine-1-carboxylate | C₁₁H₂₂N₂O₂ | Altered position of amino group influencing reactivity |

This comparative analysis highlights how variations in stereochemistry and functional group positioning can significantly impact biological activities and applications .

Case Studies and Research Findings

Multiple studies have focused on piperidine derivatives for their therapeutic potential. For example, a study on aminoethyl-substituted piperidines demonstrated strong antiproliferative effects against human prostate cancer cells, indicating that structural modifications can enhance biological efficacy . Furthermore, molecular dynamics simulations have shown how different substituents on the piperidine ring affect binding affinities to specific receptors, which is critical for drug design .

Q & A

Q. What are the established synthetic routes for cis-Tert-butyl 3-amino-2-methylpiperidine-1-carboxylate?

Methodological Answer: The compound is synthesized via multi-step processes involving protective group strategies. For example:

- Tosylation : Alcohol intermediates (e.g., trans/cis-46) are converted to tosylates (trans/cis-47) using p-toluenesulfonyl chloride in pyridine. Yields vary significantly (68% for trans vs. 53% for cis after 48 hours), with unreacted starting materials recoverable .

- Azide Formation : Tosylates are further reacted with NaN₃ in DMF to yield azides (trans/cis-48) with high efficiency (99% and 91% yields, respectively). Reaction rates differ between isomers, with trans-tosylate conversions being twice as fast as cis .

Q. How is the compound characterized in terms of physical and chemical properties?

Methodological Answer: Key properties include:

- Physical State : Solid at room temperature.

- Thermal Stability : Boiling point = 325.8±35.0°C; Flash point = 150.8±25.9°C .

- Handling Precautions : Hygroscopic; requires storage below 28°C in dry conditions to prevent degradation .

Characterization typically employs NMR, HRMS, and chromatography to confirm purity and structural integrity .

Q. What safety protocols are critical during experimental handling?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use chemical-resistant suits, P95 respirators (for dust), and gloves to avoid dermal/ocular exposure .

- Ventilation : Ensure fume hoods for reactions generating aerosols. Avoid dust formation during transfers .

- First Aid : Immediate rinsing with water for skin/eye contact; seek medical evaluation for ingestion .

Advanced Research Questions

Q. How can X-ray crystallography resolve stereochemical ambiguities in derivatives?

Methodological Answer:

- SHELX Suite : Programs like SHELXL refine crystal structures using high-resolution data. For example, tert-butyl and piperidine moieties generate distinct electron density maps, enabling stereochemical assignment .

- Twinned Data : SHELXPRO handles twinned macromolecular crystals, useful for resolving conformational flexibility in carbamate groups .

Q. What strategies address low yields in stereoselective syntheses?

Methodological Answer:

- Reaction Optimization : Adjust solvent polarity (e.g., DMF for azide formation) and temperature to enhance stereocontrol. For cis isomers, prolonged reaction times may compensate for slower kinetics .

- Protective Groups : tert-Butyldimethylsilyl (TBS) groups improve intermediate stability, as seen in cis-42 synthesis, where dual TBS protection increased crystallinity and yield .

Q. How can researchers reconcile contradictions in reaction kinetics between isomers?

Methodological Answer:

- Mechanistic Studies : Use DFT calculations to model transition states. For example, steric hindrance in cis-tosylates may slow NaN₃ substitution compared to trans isomers .

- In Situ Monitoring : TLC or HPLC tracks reaction progress, identifying by-products (e.g., recovered alcohols in tosylation) that reduce yields .

Q. What are the toxicological limitations in current data, and how should they guide research?

Methodological Answer:

- Known Risks : Classified for acute oral toxicity (H302), skin irritation (H315), and serious eye damage (H319) .

- Data Gaps : No carcinogenicity or mutagenicity data exist. Researchers should conduct Ames tests and in vitro toxicity assays to fill these gaps .

Q. How can computational tools predict reactivity in downstream modifications?

Methodological Answer:

- QSAR Models : Predict sites for functionalization (e.g., amino group nucleophilicity) using software like CC-DPS, which combines quantum chemistry and neural networks .

- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) to prioritize synthetic routes for pharmacologically active derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.